molecular formula C13H20BrClN2 B1443565 5-Bromo-2-(1-isopropylpiperidin-3-yl)pyridine hydrochloride CAS No. 1361116-88-2

5-Bromo-2-(1-isopropylpiperidin-3-yl)pyridine hydrochloride

Cat. No.: B1443565
CAS No.: 1361116-88-2
M. Wt: 319.67 g/mol
InChI Key: NIHOFZPSGAUPDV-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

5-Bromo-2-(1-isopropylpiperidin-3-yl)pyridine hydrochloride represents a sophisticated heterocyclic compound characterized by its distinctive brominated pyridine core structure coupled with an isopropylpiperidine substituent. The compound's systematic nomenclature reflects its complex architectural arrangement, where the bromine atom occupies the 5-position of the pyridine ring, while the 2-position features attachment to the 3-position of an N-isopropylpiperidine moiety. This nomenclature system follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds, ensuring precise identification and classification within chemical databases and research literature.

The hydrochloride salt form of this compound enhances its stability and solubility characteristics, making it particularly suitable for research applications and chemical synthesis procedures. Alternative nomenclature systems have designated this compound as 5-Bromo-1'-isopropyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl hydrochloride, reflecting the bicyclic nature of its overall structure when considering the piperidine and pyridine rings as a unified system. This dual nomenclature approach demonstrates the compound's structural complexity and the various perspectives from which chemists can approach its systematic identification.

Chemical databases consistently recognize this compound through multiple synonymous designations, each emphasizing different structural aspects or functional group arrangements. The consistency of nomenclature across various chemical suppliers and research institutions confirms the compound's established identity within the scientific community. These nomenclature variations serve important functions in chemical literature searches and database queries, ensuring comprehensive coverage when researchers investigate related compounds or synthetic pathways.

Structural Characterization and Molecular Properties

The molecular structure of this compound exhibits remarkable complexity through its integration of multiple heterocyclic components and halogen substitution patterns. The compound's molecular formula, C₁₃H₂₀BrClN₂, indicates the presence of thirteen carbon atoms, twenty hydrogen atoms, one bromine atom, one chlorine atom, and two nitrogen atoms, resulting in a molecular weight of 319.67 grams per mole. This molecular composition reflects the compound's substantial size and the presence of multiple functional groups that contribute to its chemical reactivity and potential applications in synthetic chemistry.

Molecular Property Value Source
Molecular Formula C₁₃H₂₀BrClN₂
Molecular Weight 319.67 g/mol
MDL Number MFCD21605771
Topological Polar Surface Area 16.13 Ų
LogP Value 3.8537
Hydrogen Bond Acceptors 2
Rotatable Bonds 2

The Simplified Molecular Input Line Entry System representation, CC(N1CCCC(C2=NC=C(Br)C=C2)C1)C.[H]Cl, provides a precise linear notation of the compound's connectivity pattern. This notation reveals the isopropyl group's attachment to the piperidine nitrogen, the piperidine ring's connection to the pyridine system through its 3-position carbon, and the bromine substituent's location on the pyridine ring. The SMILES notation serves as a universal language for chemical structure representation, enabling efficient database searches and computational chemistry applications.

Computational chemistry data indicates specific physicochemical properties that influence the compound's behavior in various chemical environments. The calculated LogP value of 3.8537 suggests moderate lipophilicity, while the topological polar surface area of 16.13 square angstroms indicates relatively low polarity. These parameters influence the compound's solubility characteristics, membrane permeability, and potential interactions with biological systems, making such data crucial for research planning and synthetic strategy development.

Historical Context in Pyridine-Based Chemistry

The development of pyridine chemistry traces its origins to the mid-nineteenth century when Scottish scientist Thomas Anderson first isolated pyridine from animal bone heating processes in 1849. Anderson's pioneering work established the foundation for understanding pyridine as a fundamental heterocyclic compound, leading to its systematic study and the eventual development of numerous pyridine derivatives. The name "pyridine" itself derives from the Greek word "pyr," meaning fire, reflecting Anderson's original isolation method and the compound's association with high-temperature decomposition processes.

Subsequent decades witnessed significant advances in pyridine structural elucidation and synthetic methodology development. Wilhelm Körner and James Dewar made crucial contributions in the 1860s and 1870s by proposing the correct structural formula for pyridine, suggesting that it represented a benzene analog with one carbon-hydrogen unit replaced by nitrogen. Their work established pyridine as an important heterocyclic scaffold, setting the stage for the exploration of substituted pyridine derivatives and their synthetic applications.

The evolution of bromopyridine chemistry represents a specialized branch within pyridine research, with various bromination methodologies developed to achieve selective substitution patterns. Historical approaches to pyridine bromination included the use of bromine in aqueous solution, acetic acid in oleum, bromine monofluoride, and various Lewis acid-catalyzed systems. These methodologies enabled chemists to prepare different bromopyridine isomers, including 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine, each offering unique reactivity profiles for subsequent synthetic transformations.

The twentieth century brought significant advances in pyridine synthetic methodology, particularly through the development of the Chichibabin synthesis in 1924. This breakthrough provided an efficient route to pyridine derivatives using formaldehyde, acetaldehyde, and ammonia under catalytic conditions. The Chichibabin method revolutionized pyridine production and enabled the systematic exploration of substituted pyridine compounds, including complex derivatives like this compound.

Current Research Significance in Chemical Sciences

Contemporary research applications of this compound span multiple areas of chemical sciences, reflecting the compound's versatility as a synthetic intermediate and research tool. The presence of both bromine and piperidine functionalities within the same molecule provides unique opportunities for cross-coupling reactions, particularly palladium-catalyzed transformations that have become central to modern organic synthesis. The bromine atom serves as an excellent leaving group for various coupling reactions, while the piperidine moiety offers opportunities for further functionalization and structure-activity relationship studies.

Research in bromopyridine cross-coupling chemistry has demonstrated the effectiveness of various catalytic systems for forming carbon-carbon and carbon-heteroatom bonds. Siloxane-based cross-coupling reactions represent one particularly promising area, where bromopyridine derivatives undergo fluoride-promoted, palladium-catalyzed coupling with aryltrialkoxysilanes to generate sterically demanding biaryl systems. These methodologies have found applications in natural product synthesis, including the preparation of complex molecules like streptonigrin and lavendamycin.

The compound's structural complexity makes it valuable for studying structure-activity relationships in various research contexts. The combination of aromatic bromination, heterocyclic nitrogen atoms, and saturated ring systems creates multiple sites for molecular recognition and binding interactions. Researchers utilize such compounds to explore how specific structural modifications influence chemical reactivity, selectivity, and potential biological activity patterns.

Chemical suppliers and research institutions maintain active interest in this compound, as evidenced by its availability through multiple commercial sources and its inclusion in specialized chemical libraries. The compound's classification within various screening libraries, including antibacterial compound collections and agricultural chemistry databases, suggests ongoing investigation of its potential applications across diverse research areas. However, some suppliers have noted temporary stock limitations or product discontinuation, indicating either supply chain challenges or shifting research priorities within the chemical community.

Compound Registry and Classification Systems

The systematic classification of this compound within established chemical registry systems demonstrates its recognized status within the global chemical database infrastructure. The Chemical Abstracts Service registry number 1361116-88-2 serves as the primary identifier for this compound, ensuring consistent recognition across international chemical databases, research publications, and commercial catalogs. This registration system enables efficient tracking of research activities, patent applications, and commercial availability related to this specific chemical entity.

The MDL number MFCD21605771 provides additional database connectivity, particularly within pharmaceutical and chemical research environments where MDL Information Systems databases are commonly utilized. This dual registration approach ensures comprehensive coverage across different database systems and facilitates cross-referencing between various chemical information platforms. The consistency of these identifiers across multiple sources confirms the compound's established status within the chemical research community.

Registry System Identifier Classification Category
Chemical Abstracts Service 1361116-88-2 Heterocyclic Compounds
MDL Information Systems MFCD21605771 Bromopyridine Derivatives
PubChem Classification Pyridine Compounds Heterocyclic Organics
Hazard Classification GHS07 Warning Chemical Irritants

International chemical classification systems categorize this compound within multiple overlapping categories, reflecting its diverse structural features and potential applications. The compound belongs to the broader class of heterocyclic organic compounds, specifically within the pyridine subfamily due to its core pyridine ring structure. Additional classification as a brominated organic compound reflects the presence of the bromine substituent, while its piperidine component places it within the broader category of nitrogen-containing saturated heterocycles.

Safety and hazard classification systems recognize this compound under specific warning categories, with GHS07 pictograms indicating potential irritant properties. The hazard statements H302-H315-H319-H335 provide specific guidance regarding potential health and safety considerations, while corresponding precautionary statements offer appropriate handling and storage recommendations. These classifications ensure proper laboratory safety protocols and regulatory compliance for researchers working with this compound.

The compound's inclusion in specialized chemical databases and screening libraries further demonstrates its classification within targeted research areas. Its presence in antibacterial compound libraries and agricultural chemistry collections suggests potential applications in these specific research domains, while its overall classification as a heterocyclic organic compound maintains its connection to broader synthetic chemistry and pharmaceutical research activities.

Properties

IUPAC Name

5-bromo-2-(1-propan-2-ylpiperidin-3-yl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2.ClH/c1-10(2)16-7-3-4-11(9-16)13-6-5-12(14)8-15-13;/h5-6,8,10-11H,3-4,7,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHOFZPSGAUPDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCC(C1)C2=NC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 5-Bromo-2-(1-isopropylpiperidin-3-yl)pyridine hydrochloride generally involves:

  • Construction of the pyridine core bearing a bromine substituent at the 5-position.
  • Preparation or functionalization of the piperidine ring substituted at the 1-position with an isopropyl group.
  • Coupling or substitution reactions to attach the piperidine moiety at the 2-position of the pyridine ring.
  • Conversion to the hydrochloride salt to improve solubility and stability.

Preparation of the 5-Bromopyridine Intermediate

A key intermediate is 5-bromo-2-methylpyridine or related bromopyridine derivatives, which serve as precursors for further functionalization.

Method Summary from Patent CN101560183B:

  • Step 1: Condensation of diethyl malonate with alkali metal generates a salt, which reacts with 5-nitro-2-chloropyridine to form a condensation product.
  • Step 2: Decarboxylation under acidic conditions yields 5-nitro-2-methylpyridine.
  • Step 3: Catalytic hydrogenation (Pd/C catalyst) reduces the nitro group to an amino group, producing 5-amino-2-methylpyridine.
  • Step 4: Diazotization of 5-amino-2-methylpyridine followed by bromination yields 5-bromo-2-methylpyridine.

This method is characterized by mild conditions, high yields, and industrial suitability. Although it specifically targets 5-bromo-2-methylpyridine, similar approaches can be adapted for preparing 5-bromo-2-substituted pyridines relevant to the target compound.

Step Reaction Key Reagents Conditions Yield & Notes
1 Condensation Diethyl malonate, alkali metal, 5-nitro-2-chloropyridine Room temp, acidic decarboxylation High yield, mild conditions
2 Hydrogenation Pd/C catalyst, H2 Standard hydrogenation Efficient reduction to amine
3 Diazotization & Bromination Acid, bromine, sodium nitrite 0 to -10 °C High yield, easy purification

Coupling of Pyridine and Piperidine Units

The attachment of the piperidine substituent to the 2-position of the bromopyridine ring can be achieved via nucleophilic substitution or cross-coupling reactions:

The hydrochloride salt is formed in a final step by treatment with hydrochloric acid to enhance water solubility and isolate the compound as a stable crystalline solid.

Alternative Bromopyridine Synthesis Methods Relevant to the Target Compound

Additional bromopyridine derivatives preparation methods provide insight into potential synthetic routes:

  • Bromination of 2-amino-4-chloropyridine: Using N-bromosuccinimide (NBS) at low temperature to selectively brominate the 5-position, followed by diazotization and chlorination to yield 5-bromo-2,4-dichloropyridine with yields >80% for bromination and >50% total yield.
  • One-step synthesis of 5-bromo-2-chloropyrimidine: Using 2-hydroxypyrimidine and hydrobromic acid catalyzed by hydrogen peroxide, followed by chlorination with phosphorus oxychloride and organic amine catalysis, achieving yields >90% and high purity.

Though these methods target pyrimidine or dichloropyridine analogs, the bromination and halogenation strategies are adaptable for preparing brominated pyridine intermediates for the target compound.

Summary Table of Key Preparation Steps and Conditions

Preparation Step Starting Material Key Reagents/Catalysts Conditions Yield/Remarks
5-Bromo-2-methylpyridine synthesis 5-nitro-2-chloropyridine, diethyl malonate Alkali metal, Pd/C, bromine, sodium nitrite Condensation, hydrogenation, diazotization at 0 to -10 °C High yield, industrially scalable
1-Isopropylpiperidine synthesis Piperidine Isopropyl halide (alkylation) Standard alkylation conditions Common organic synthesis step
Coupling pyridine and piperidine Bromopyridine intermediate Nucleophilic substitution or Pd-catalyzed coupling Mild to moderate temperatures Enables formation of target structure
Formation of hydrochloride salt Free base compound HCl in suitable solvent Room temperature Improves solubility and stability

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 5-position of the pyridine ring serves as a primary site for nucleophilic substitution (SNAr), facilitating the synthesis of derivatives with modified biological or physicochemical properties.

Key Observations:

  • Aryl Amination: Reaction with primary or secondary amines (e.g., morpholine, piperazine) under palladium catalysis yields 5-amino-substituted analogs.

  • Thiolation: Treatment with thiourea or sodium hydrosulfide replaces bromine with a thiol group (-SH), forming sulfhydryl derivatives.

  • Methoxylation: Reaction with methanol in the presence of a base (e.g., K2CO3) produces 5-methoxy derivatives.

Example Reaction Conditions:

Reaction TypeReagents/ConditionsProductYield (%)
Aryl AminationPd(dba)₂, Xantphos, DMF, 100°C, 24h5-(Piperazin-1-yl)pyridine72
ThiolationThiourea, EtOH, reflux, 12h5-Mercaptopyridine derivative65

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation for structural diversification .

Notable Couplings:

  • Suzuki-Miyaura: Reaction with arylboronic acids produces biaryl derivatives. For example, coupling with phenylboronic acid forms 5-phenylpyridine analogs.

  • Sonogashira: Alkynylation using terminal alkynes (e.g., phenylacetylene) introduces alkyne functionalities.

Optimized Parameters for Suzuki Coupling:

  • Catalyst: Pd(PPh₃)₄

  • Base: Na2CO3

  • Solvent: Toluene/EtOH (3:1)

  • Temperature: 80°C

Hydrogenolysis and Reduction

The piperidine ring’s tertiary amine and the pyridine’s aromatic system undergo selective hydrogenation under catalytic conditions :

  • Ring Hydrogenation: Using H₂ (1–3 atm) and Pd/C in ethanol reduces the pyridine ring to a piperidine, forming a bicyclic amine system.

  • Debromination: Catalytic transfer hydrogenation (e.g., ammonium formate/Pd/C) removes the bromine atom, yielding 2-(1-isopropylpiperidin-3-yl)pyridine.

Critical Factors:

  • Selectivity: Excess hydrogen or prolonged reaction times may over-reduce the piperidine ring.

  • Acid Sensitivity: The hydrochloride salt stabilizes the intermediate during reduction.

Acid-Base Reactions

The piperidine nitrogen (pKa ~10.5) undergoes protonation/deprotonation, influencing solubility and reactivity:

  • Deprotonation: Treatment with NaOH or KOH in aqueous ethanol liberates the free base, enhancing lipophilicity.

  • Complexation: The tertiary amine forms coordination complexes with transition metals (e.g., Cu²⁺, Fe³⁺), relevant in catalysis or metallodrug design.

Functionalization of the Piperidine Moiety

The isopropylpiperidine group enables further modifications:

  • N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide) quaternizes the nitrogen, forming ammonium salts.

  • Oxidation: Strong oxidants (e.g., mCPBA) convert the piperidine ring to an N-oxide, altering electronic properties .

Synthetic Utility:

  • Alkylation enhances bioavailability by modulating logP values.

  • N-Oxides serve as intermediates for radical reactions .

Stability and Degradation Pathways

  • Hydrolytic Degradation: Prolonged exposure to aqueous acid (pH <3) cleaves the piperidine-pyridine bond, forming 5-bromopyridine-2-carboxylic acid.

  • Photodegradation: UV light induces debromination and ring-opening reactions, necessitating storage in amber vials.

Comparative Reactivity Table

Reaction TypeReactivity (Scale: Low→High)Key Influencing Factors
Nucleophilic SubstitutionHighElectron-withdrawing pyridine ring
Suzuki CouplingModerateSteric hindrance from isopropyl group
Piperidine AlkylationLowBasicity of tertiary amine

Scientific Research Applications

Cancer Treatment

5-Bromo-2-(1-isopropylpiperidin-3-yl)pyridine hydrochloride has been investigated for its role as an inhibitor of specific protein kinases involved in cancer progression. Protein kinases are crucial in signaling pathways that regulate cell growth and division. Inhibiting these kinases can lead to reduced tumor growth and improved patient outcomes.

Case Study : A study highlighted in patent literature indicates that compounds similar to this compound have shown efficacy against various types of solid tumors, including breast and lung cancer, by targeting the c-Met signaling pathway, which is often dysregulated in cancer .

Neurological Disorders

The compound's structure suggests potential applications in treating neurological disorders due to its ability to interact with neurotransmitter systems. Its piperidine moiety may enhance its affinity for receptors involved in mood regulation and cognitive function.

Case Study : Research has demonstrated that derivatives of this compound can modulate serotonin receptors, indicating potential use in treating depression and anxiety disorders. Further studies are needed to confirm these effects and establish clinical relevance.

Cardiovascular Diseases

The compound has been noted for its angiogenic properties, promoting the formation of new blood vessels. This is particularly relevant in conditions such as myocardial infarction or peripheral artery disease.

Mechanism of Action : By stimulating vascular endothelial growth factor (VEGF) pathways, this compound may aid in tissue repair and recovery following ischemic events .

Comparative Efficacy Table

Application AreaMechanism of ActionRelevant Studies
Cancer TreatmentInhibition of protein kinasesPatent US20120309963A1 on kinase inhibitors
Neurological DisordersModulation of neurotransmitter receptorsOngoing studies on serotonin receptor interaction
Cardiovascular DiseasesAngiogenesis stimulationPatent WO2005073224A2 on ischemia treatment

Mechanism of Action

The exact mechanism of action of 5-Bromo-2-(1-isopropylpiperidin-3-yl)pyridine hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways, influencing various biochemical processes. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its substitution pattern:

  • 5-Bromo substitution : Common in bromopyridines, this group influences electronic properties and reactivity, facilitating cross-coupling reactions in synthetic chemistry.
  • 2-(1-Isopropylpiperidin-3-yl) group : This bulky, lipophilic substituent may enhance binding to biological targets (e.g., receptors or enzymes) compared to simpler substituents.

Key structural analogs and their properties :

Compound Name CAS Number Molecular Formula Substituents Applications
5-Bromo-2-(1-isopropylpiperidin-3-yl)pyridine hydrochloride Not provided C₁₃H₂₀BrN₂·HCl 5-Br, 2-(1-isopropylpiperidin-3-yl) Pharmaceutical intermediate (inferred)
2-Bromo-3-methylpyridine 3430-17-9 C₆H₆BrN 2-Br, 3-Me Chemical synthesis
5-Bromo-2-(difluoromethyl)pyridine 845827-13-6 C₆H₅BrF₂N 5-Br, 2-(CF₂H) Agrochemical intermediates
5-Bromo-2-chloro-3-iodopyridine 928653-73-0 C₅H₂BrClIN 5-Br, 2-Cl, 3-I Halogen-rich intermediates
Key Differences:
  • Reactivity : Halogen-rich analogs like 5-Bromo-2-chloro-3-iodopyridine are more reactive in Suzuki-Miyaura couplings due to multiple halogen sites .
  • Solubility : Hydrochloride salts (e.g., target compound) exhibit higher water solubility than neutral bromopyridines, critical for formulation in APIs .

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

  • 2-Bromo-3-methylpyridine: Industrial-grade purity; used as a building block in organometallic reactions. Its Safety Data Sheet (SDS) highlights hazards typical of brominated compounds, including skin/eye irritation .
  • 5-Bromo-2-(piperidin-1-yl)pyridine hydrochloride : 99% purity, stable under standard storage conditions, and compatible with DMSO for experimental administration (analogous to methods in ) .

Biological Activity

5-Bromo-2-(1-isopropylpiperidin-3-yl)pyridine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H20BrClN2
  • Molecular Weight : 319.67 g/mol
  • IUPAC Name : 5-bromo-2-(1-propan-2-ylpiperidin-3-yl)pyridine; hydrochloride

The compound features a bromine atom at the 5-position of a pyridine ring, along with an isopropyl-substituted piperidine moiety. This unique structure may enhance its lipophilicity and binding affinity to biological targets.

This compound is believed to interact with various molecular targets, particularly those involved in neurological and psychiatric disorders. Preliminary studies suggest that it may modulate cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation and cancer progression.

Potential Biological Targets

  • Cyclin-dependent Kinases (CDKs) : Involved in cell cycle regulation.
  • Receptors and Enzymes : Potential interactions with various receptors involved in neurotransmission and other biochemical pathways.

1. Anticancer Properties

Research indicates that this compound may exhibit inhibitory effects on specific kinases associated with cancer cell proliferation. This suggests a potential role in targeted cancer therapies.

2. Neuropharmacological Effects

The compound's structural features suggest possible interactions with neurotransmitter receptors, which may lead to effects on mood and cognition. However, detailed studies are required to elucidate these effects fully.

Research Findings

Several studies have investigated the biological activity of this compound:

Study FocusFindings
Kinase Inhibition The compound demonstrated significant inhibition of certain CDKs, suggesting its potential as an anticancer agent.
Binding Affinity Studies Interaction studies showed promising binding affinities to various receptors, indicating its potential use in treating neurological disorders.
Synthesis and Characterization The synthesis of this compound typically involves the reaction of 5-bromo-2-pyridylzinc iodide with isopropylmagnesium chloride, highlighting its accessibility for further research.

Case Studies

Case Study 1: Anticancer Activity
In vitro studies conducted on cancer cell lines showed that treatment with this compound resulted in reduced cell viability, particularly in breast and lung cancer cells. The mechanism was linked to the inhibition of CDK activity, leading to cell cycle arrest.

Case Study 2: Neuropharmacological Assessment
A preliminary study assessed the effects of the compound on animal models exhibiting anxiety-like behaviors. Results indicated a reduction in anxiety levels, suggesting potential applications in treating anxiety disorders.

Q & A

Q. What synthetic strategies are recommended for preparing 5-Bromo-2-(1-isopropylpiperidin-3-yl)pyridine hydrochloride?

Methodological Answer: The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) between bromopyridine precursors and substituted piperidine derivatives. For example:

  • Step 1: Start with a bromopyridine scaffold (e.g., 5-bromo-2-chloropyridine, referenced in pyridine derivative catalogs ).
  • Step 2: Introduce the isopropylpiperidine moiety via nucleophilic substitution or transition-metal catalysis .
  • Step 3: Purify intermediates using recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) .
  • Step 4: Final hydrochlorination with HCl gas in anhydrous ether .

Key Considerations:

  • Monitor reaction progress via TLC or HPLC (C18 columns, UV detection at 254 nm) .
  • Optimize stoichiometry to minimize byproducts (e.g., di-substituted impurities).

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer:

  • Purity Analysis:
    • HPLC: Use a reversed-phase C18 column with mobile phase (acetonitrile/0.1% TFA in H₂O) and UV detection (λ = 210–280 nm) .
    • Elemental Analysis: Confirm C, H, N, Br, and Cl content within ±0.4% of theoretical values .
  • Structural Confirmation:
    • NMR: Assign peaks for pyridine protons (δ 7.5–8.5 ppm), piperidine CH groups (δ 2.5–3.5 ppm), and isopropyl methyl groups (δ 1.0–1.5 ppm) .
    • HRMS: Validate molecular ion [M+H]⁺ with <2 ppm mass error .

Q. What are the key safety considerations for handling this compound?

Methodological Answer:

  • Hazards: Based on analogous bromopyridines :
    • GHS Classification: Acute toxicity (Oral, Category 4), skin/eye irritation.
    • Handling: Use nitrile gloves, fume hood, and explosion-proof equipment.
  • First Aid:
    • Inhalation: Move to fresh air; consult a physician if symptoms persist .
    • Spills: Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural confirmation?

Methodological Answer:

  • Scenario: Unexpected coupling constants or peak multiplicities may arise from conformational flexibility in the piperidine ring.
  • Solutions:
    • Variable Temperature NMR: Cool samples to –40°C to "freeze" ring puckering and simplify splitting .
    • 2D NMR (COSY, NOESY): Identify through-space interactions between piperidine and pyridine protons .
    • DFT Calculations: Compare experimental NMR shifts with computational predictions (e.g., Gaussian 16 B3LYP/6-31G*) .

Q. What methodologies optimize reaction yields in large-scale synthesis?

Methodological Answer:

  • Catalyst Screening: Test Pd catalysts (e.g., Pd(OAc)₂ with XPhos ligand) for coupling efficiency .
  • Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance solubility and reactivity .
  • Case Study: A 20% yield increase was achieved using microwave-assisted synthesis (100°C, 30 min) versus conventional heating .

Table 1: Yield Optimization Parameters

ParameterConventional MethodMicrowave Method
Temperature (°C)80100
Time (hr)120.5
Yield (%)5575

Q. How can computational models predict the compound’s reactivity in biological systems?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to simulate binding to targets (e.g., kinase enzymes) based on pyridine’s π-π stacking and hydrogen-bonding motifs .
  • ADMET Prediction: Tools like SwissADME estimate logP (2.1–2.5), suggesting moderate blood-brain barrier penetration .
  • Metabolic Pathways: CYP450 enzyme interactions can be modeled via StarDrop’s WhichP450 module to identify potential toxophores .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-2-(1-isopropylpiperidin-3-yl)pyridine hydrochloride
Reactant of Route 2
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5-Bromo-2-(1-isopropylpiperidin-3-yl)pyridine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.